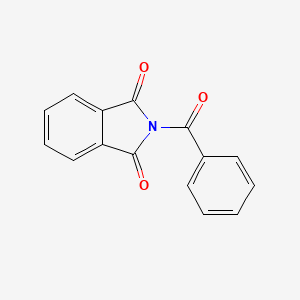

N-Benzoylphthalimide

Description

Contextualization within N-Acylphthalimide Chemistry and Derivatives

N-Acylphthalimides, including N-benzoylphthalimide, represent a significant class of compounds characterized by an acyl group attached to the nitrogen atom of a phthalimide (B116566) ring. mdpi.com The chemistry of these compounds is largely dictated by the nature of the amide bond, which is influenced by the phthaloyl group. mdpi.comresearchgate.net This structural feature leads to a "twist-controlled" amide bond, which facilitates the cleavage of the otherwise stable N-C(O) bond. mdpi.comresearchgate.net This inherent reactivity makes N-acylphthalimides, such as N-benzoylphthalimide, valuable precursors for acyl-metal intermediates in various chemical transformations. mdpi.comresearchgate.net

The synthesis of N-acylphthalimides can be achieved through several methods. One common approach involves the base-catalyzed condensation of an imide, such as phthalimide, with an acyl chloride, like benzoyl chloride. nih.govbrieflands.com For instance, N-benzoyl-3-nitro-phthalimide can be synthesized by refluxing 3-nitro-phthalimide with benzoyl chloride in the presence of potassium carbonate. nih.gov

The reactivity of N-acylphthalimides extends to photochemical reactions. Studies on N-acetylphthalimide and N-benzoylphthalimide have revealed their photophysical properties and their ability to undergo photoreduction. researchgate.netresearchgate.net Upon photoexcitation, these compounds can form triplet states and radicals, which can then participate in further reactions. researchgate.net The specific reaction pathways are influenced by factors such as the solvent and the nature of the acyl substituent. researchgate.net

Significance of N-Benzoylphthalimide as a Model System in Organic Reactivity Studies

N-Benzoylphthalimide has emerged as a crucial model system for investigating various aspects of organic reactivity, particularly in the realm of transition-metal-catalyzed cross-coupling reactions. nsf.gov Its utility stems from the strategic placement of the benzoyl group on the phthalimide nitrogen, which activates the N-C acyl bond towards cleavage. mdpi.comresearchgate.net

A prime example of its application is in the Suzuki-Miyaura cross-coupling reaction, where N-benzoylphthalimide serves as an efficient acyl coupling reagent. mdpi.comnsf.gov In a model reaction, the coupling of N-benzoylphthalimide with 4-tolylboronic acid, catalyzed by a palladium-N-heterocyclic carbene (NHC) complex (Pd-PEPPSI), has been systematically studied to optimize reaction conditions. nsf.gov This research has demonstrated that N-acylphthalimides can function as bench-stable and highly reactive precursors for generating acyl-metal intermediates, leading to the formation of functionalized biaryl ketones. mdpi.comnsf.gov

The table below summarizes the optimization of the Suzuki-Miyaura cross-coupling reaction using N-benzoylphthalimide as the model substrate.

| Entry | Catalyst | Base (equiv) | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd-PEPPSI-IPr | 3.0 | dioxane | 60 | 27 |

| 2 | Pd-PEPPSI-IPr | 3.0 | dioxane | 110 | 80 |

| 3 | Pd-PEPPSI-IPr | 3.0 | dioxane | 80 | 89 |

| 4 | Pd-PEPPSI-IPr | 4.5 | dioxane | 110 | 50 |

| 5 | Pd-PEPPSI-IPr | 4.5 | dioxane | 80 | 90 |

| 6 | Pd-PEPPSI-IPr | 3.0 | THF | 80 | 27 |

| 7 | Pd-PEPPSI-IMes | 3.0 | dioxane | 80 | 30 |

| Data sourced from a study on the Suzuki-Miyaura cross-coupling of N-acylphthalimides. nsf.gov |

Furthermore, the photochemical behavior of N-benzoylphthalimide provides a platform for studying photoinduced electron transfer (PET) reactions. researchgate.netclockss.org Research on N-benzoylphthalimide and its derivatives, such as N-4-nitrobenzoylphthalimide and N-3,4,5-trimethoxybenzoylphthalimide, has shown the formation of specific products upon electron transfer from a donor molecule to the photoexcited acylphthalimide. researchgate.net These studies contribute to a deeper understanding of the fundamental processes governing photochemical reactions. researchgate.netacs.org

Structure

3D Structure

Properties

IUPAC Name |

2-benzoylisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9NO3/c17-13(10-6-2-1-3-7-10)16-14(18)11-8-4-5-9-12(11)15(16)19/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDZZWFIVMZCSIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196626 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-benzoyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4583-50-0 | |

| Record name | 2-Benzoyl-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4583-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phthalimide, N-benzoyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004583500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzoylphthalimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137566 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-benzoyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N Benzoylphthalimide

Phthalimide (B116566) Acylation Strategies for N-Benzoylphthalimide Synthesis

The primary route for synthesizing N-Benzoylphthalimide involves the acylation of a pre-formed phthalimide ring. This can be achieved through several methods, most notably through base-catalyzed condensation reactions.

Base-Catalyzed Condensation Approaches Utilizing Benzoyl Chloride

A prevalent and well-established method for the synthesis of N-Benzoylphthalimide is the direct acylation of phthalimide with benzoyl chloride. This reaction is typically facilitated by a base in an appropriate solvent. The base plays a crucial role in deprotonating the phthalimide, forming a nucleophilic imide anion that subsequently attacks the electrophilic carbonyl carbon of benzoyl chloride.

Commonly used bases include potassium carbonate and pyridine (B92270). researchgate.netgla.ac.ukscispace.com For instance, one procedure involves refluxing a mixture of phthalimide and benzoyl chloride in dry acetone (B3395972) with potassium carbonate. researchgate.netnih.gov Another approach utilizes pyridine as both the base and the solvent, where benzoyl chloride is gradually added to a cooled suspension of phthalimide in pyridine. gla.ac.ukscispace.com The reaction with pyridine was reported to yield the product after being left for twenty-four hours, followed by treatment with dilute sulfuric acid. scispace.com

The N-potassium salt of phthalimide can also be used directly, reacting with benzoyl chloride in a solvent like dimethylformamide (DMF) at room temperature to yield the desired product. prepchem.com

Table 1: Conditions for Base-Catalyzed Synthesis of N-Benzoylphthalimide Derivatives

| Reactants | Base/Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Phthalimide, Benzoyl Chloride | Pyridine | Cooled, then left for 24h | N-Benzoylphthalimide | 65% | gla.ac.ukscispace.com |

| 3-Nitro-phthalimide, Benzoyl Chloride | Potassium Carbonate / Dry Acetone | Reflux, 6h | N-Benzoyl 3-nitro-phthalimide | 50% | researchgate.net |

| Phthalimide, 4-Methylbenzoyl Chloride | Potassium Carbonate / Dry Acetone | Reflux, 4h | N-(4'-Methylbenzoyl)-phthalimide | 40% | researchgate.netnih.gov |

Ring-Closing Reactions Involving Phthalate (B1215562) Derivatives and Urea (B33335)

N-Benzoylphthalimide can also be synthesized through a multi-step process that begins with the formation of the phthalimide ring from phthalate derivatives. This approach involves an initial ring-closing reaction to create phthalimide, which is then acylated as described in the previous section.

One common starting material is dimethyl phthalate, which is reacted with dry urea in the presence of a sodium methoxide (B1231860) solution. The mixture is stirred under reflux conditions for several hours. researchgate.netnih.govbrieflands.com The resulting phthalimide is then isolated and subsequently reacted with benzoyl chloride. researchgate.netnih.gov

Alternatively, phthalic anhydride (B1165640) can be used as a precursor. For example, 3-nitrophthalic acid, which can be produced from the nitration of phthalic anhydride, is refluxed with urea in a solvent like ethylene (B1197577) glycol mono methyl ether to yield 3-nitro-phthalimide. nih.govbrieflands.com This intermediate is then subjected to base-catalyzed condensation with benzoyl chloride to produce N-benzoyl 3-nitro-phthalimide. researchgate.netnih.gov

Table 2: Synthesis of Phthalimide Intermediates

| Reactants | Solvent/Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Dimethyl Phthalate, Urea | Sodium Methoxide | Reflux, 6h | Phthalimide | 46.3% | nih.govbrieflands.com |

Catalytic Routes in N-Benzoylphthalimide Formation

While the classical synthesis of N-Benzoylphthalimide itself relies on the stoichiometric use of bases, the compound is a key player in modern catalytic chemistry, particularly in cross-coupling reactions. The inherent reactivity of its N–C(O) bond, influenced by a high degree of amide bond twist, makes it an excellent electrophilic acylating reagent. mdpi.com

Specifically, N-acylphthalimides, including N-benzoylphthalimide, have been successfully employed in Suzuki-Miyaura cross-coupling reactions. mdpi.comnsf.gov These reactions are catalyzed by palladium complexes, with Pd–PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type precatalysts being particularly effective. mdpi.com In these processes, the palladium catalyst facilitates the cleavage of the N–C(O) bond, allowing for the formation of functionalized biaryl ketones. mdpi.comnsf.gov This application showcases a catalytic route that involves N-benzoylphthalimide as a reactant rather than a product. Direct catalytic methods for the formation of N-Benzoylphthalimide from phthalimide and a benzoyl source are not as prominently documented in the reviewed literature.

Photochemical Reactivity and Mechanistic Investigations of N Benzoylphthalimide

Photophysical Characterization of N-Benzoylphthalimide Excited States

The initial events following the absorption of ultraviolet light by N-Benzoylphthalimide are governed by the population and decay of its electronic excited states. These transient species are the key intermediates that dictate the subsequent photochemical reaction pathways.

Singlet and Triplet State Properties of N-Benzoylphthalimide

Like many carbonyl compounds, the photochemistry of N-Benzoylphthalimide begins with the promotion of an electron to a higher energy orbital upon absorption of UV radiation, initially forming a short-lived excited singlet state (S₁). uni-regensburg.de For N-substituted phthalimides, these excited states possess significant oxidizing power. uni-regensburg.de While fluorescence from the excited singlet state can occur, it is often weak for phthalimides, with low quantum yields. clockss.org

A crucial characteristic of the phthalimide (B116566) chromophore is the high efficiency of intersystem crossing (ISC), a process where the initial singlet excited state converts to a longer-lived triplet excited state (T₁). uni-regensburg.declockss.org The order of the excited states has been a subject of discussion, but the level of the (n,π*) triplet state is believed to be close to the lowest singlet state, which accounts for the high ISC rates. clockss.org The triplet state is a diradical species with unpaired electron spins, making it highly reactive. youtube.com

Flash photolysis studies have been instrumental in characterizing the triplet state of N-Benzoylphthalimide (BzP). researchgate.net These experiments have successfully detected and characterized the properties of the BzP triplet state, which serves as the precursor to the observed photochemical products. researchgate.net In contrast, for some substituted derivatives like N-3,4,5-trimethoxybenzoylphthalimide, a triplet absorption was not observed with nanosecond detection, indicating that substituents can significantly alter the photophysical properties. researchgate.net Phosphorescence, the emission of light from the triplet state, is typically observed at low temperatures (77 K) for phthalimides. clockss.orgresearchgate.net

| Property | Description | Relevance to N-Benzoylphthalimide |

|---|---|---|

| Excited Singlet State (S₁) | The initial excited state formed upon light absorption. It is typically short-lived. | Weakly fluorescent in N-substituted phthalimides, it primarily undergoes intersystem crossing to the triplet state. clockss.org |

| Excited Triplet State (T₁) | A longer-lived excited state formed from the singlet state via intersystem crossing. It has diradical character. | Characterized by flash photolysis; it is a key reactive intermediate in the photoreactions of N-Benzoylphthalimide. uni-regensburg.deresearchgate.net |

| Intersystem Crossing (ISC) | A non-radiative transition between two electronic states with different spin multiplicity (e.g., S₁ → T₁). | Generally efficient in phthalimides, leading to high populations of the reactive triplet state. clockss.org |

| Fluorescence | Radiative decay from the excited singlet state (S₁ → S₀). | Quantum yield is typically low for N-alkylphthalimides. clockss.org |

| Phosphorescence | Radiative decay from the excited triplet state (T₁ → S₀). | Observed for N-substituted phthalimides at low temperatures (77 K). clockss.orgresearchgate.net |

Electron Transfer Processes in Photoexcited N-Benzoylphthalimide Systems

Due to their electrochemical properties, phthalimides are excellent substrates for photoinduced electron transfer (PET) reactions. clockss.org The excited triplet state of an N-substituted phthalimide possesses a remarkably high oxidizing power, enabling it to accept an electron from a suitable donor molecule. uni-regensburg.de For N-Benzoylphthalimide, the photoexcited state can readily participate in electron transfer from a donor, leading to the formation of specific products. researchgate.net

The feasibility of a PET process between the excited phthalimide and an electron donor can be estimated using the Rehm-Weller equation. clockss.org The reaction is initiated by the transfer of an electron to the excited phthalimide from a donor molecule, which can be the solvent or another substrate present in the reaction mixture. dcu.ie This transfer results in the formation of a radical ion pair, consisting of the phthalimide radical anion and the donor radical cation. clockss.org The fate of this radical ion pair then determines the final products. For instance, studies have shown that specific products are formed upon electron transfer from triethylamine (B128534) to photoexcited N-Benzoylphthalimide. researchgate.net The mechanism for spirolactone formation when N-Benzoylphthalimide is irradiated in toluene (B28343) is also proposed to involve an initial electron transfer step from toluene to the excited phthalimide. dcu.ie

Photoinduced Reaction Pathways of N-Benzoylphthalimide

The reactivity of the excited N-Benzoylphthalimide manifests in several distinct reaction pathways, including hydrogen abstraction and cycloaddition, leading to a variety of unique chemical structures.

Intramolecular and Intermolecular Hydrogen Abstraction Reactions of N-Benzoylphthalimide

Hydrogen abstraction is a fundamental photochemical reaction for carbonyl compounds. youtube.com The process involves the transfer of a hydrogen atom from a donor molecule to the carbonyl oxygen of the excited state. dcu.ie This is particularly characteristic of the n,π* excited state, where an unpaired electron on the oxygen atom imparts radical-like reactivity. youtube.com

This abstraction can be intermolecular, occurring from a solvent molecule or other substrate. dcu.ieresearchgate.net For some N-acylphthalimides, irradiation in a hydrogen-donating solvent like toluene leads to hydrogen abstraction from the solvent's benzyl (B1604629) position, followed by recombination of the resulting radicals to form carbinol products. dcu.ie However, in the case of N-Benzoylphthalimide, this pathway is not the major one in solvents like toluene, where other reactions dominate. dcu.ie While intramolecular hydrogen abstraction is a well-known process for ketones with accessible gamma-hydrogens (the Norrish Type II reaction), the specific pathways for N-Benzoylphthalimide primarily involve intermolecular reactions or other competing processes. youtube.com

dcu.ieresearchgate.net-Cycloaddition Reactions of Cyclohexene (B86901) to the Aromatic Ring of N-Benzoylphthalimide

A significant photochemical reaction of N-Benzoylphthalimide occurs in the presence of alkenes. dcu.ie When irradiated with cyclohexene, N-Benzoylphthalimide undergoes a 1,4-cycloaddition reaction where the cyclohexene adds across the aromatic ring of the phthalimide moiety. dcu.ie This type of reaction is a powerful method for constructing complex, polycyclic scaffolds.

The major photoprocess results in what can be considered a [4+2] photocycloaddition product. clockss.orgdcu.ie X-ray crystallography has confirmed the structure of the product from the reaction of N-Benzoylphthalimide and cyclohexene as the exo, trans 1,4-cycloadduct. dcu.ie This specific stereochemical outcome provides valuable insight into the transition state geometry of the reaction. The reaction was reported to proceed with a conversion of approximately 5%, yielding the para-cycloadduct in 80% based on the converted material. dcu.ie

Spirolactone Formation through N-Benzoylphthalimide Irradiation in Toluene

A unique and notable reaction occurs when N-Benzoylphthalimide is irradiated in toluene. dcu.ie Unlike other N-acylphthalimides that may undergo simple hydrogen abstraction, N-Benzoylphthalimide yields a novel spirolactone as the major product. dcu.ie

The proposed mechanism for the formation of this spirolactone is distinct from a direct hydrogen abstraction pathway. dcu.ie It is believed to be initiated by a photoinduced electron transfer from the toluene molecule to the excited N-Benzoylphthalimide. dcu.ie This initial step is followed by a sequence of events, possibly involving a pinacol (B44631) intermediate, that ultimately leads to the complex spirolactone structure. dcu.ie This reaction highlights how the specific structure of the N-acyl group (benzoyl vs. acetyl) can dramatically alter the photochemical outcome. dcu.ie

Photoinduced Decarboxylation in Related N-Acylphthalimide Systems

Photoinduced decarboxylation is a significant reaction pathway for certain N-acylphthalimide derivatives, particularly those structured to facilitate intramolecular electron transfer. This process is often initiated by the excitation of the phthalimide moiety, which then acts as an electron acceptor.

Research on N-acylphthalimides has demonstrated that the efficiency and outcome of photodecarboxylation can be dependent on several factors, including the nature of the acyl group and the presence of a suitable electron donor. For instance, studies on N-phenylphthalimide derivatives with a carboxylate group have shown that these molecules can undergo efficient photodecarboxylation. researchgate.net The process is believed to proceed through a triplet excited state, leading to the formation of a radical intermediate following decarboxylation. researchgate.netnih.gov

The environment, such as the solvent, and the specific substitution pattern on the phthalimide or the acyl group can influence the competition between simple decarboxylation and subsequent cyclization reactions. researchgate.net For example, N-adamantyl derivatives of phthalimide have been observed to yield cyclization products in addition to simple decarboxylation products. researchgate.net The efficiency of the photodecarboxylation process has been shown to be influenced by the distance between the electron donor (carboxylate) and the electron acceptor (the phthalimide in its triplet excited state). researchgate.net

Furthermore, the radical generated from decarboxylation can be trapped by other molecules present in the reaction mixture, such as alkenes, leading to the formation of new carbon-carbon bonds. nih.gov This highlights the synthetic utility of the photodecarboxylation of N-acylphthalimide systems.

The table below summarizes findings from studies on the photodecarboxylation of various N-acylphthalimide derivatives.

| Derivative | Key Observation | Reference |

| N-phenylphthalimides with carboxylate | Undergo efficient photodecarboxylation. | researchgate.net |

| N-adamantylphthalimides with carboxylate | Yield both decarboxylation and cyclization products. | researchgate.net |

| 3-(N-phthalimido)adamantane-1-carboxylic acid | The initially formed radical adds to electron-deficient alkenes. | nih.gov |

Mechanistic Elucidation of N-Benzoylphthalimide Photoreactions

The photochemical reactions of N-benzoylphthalimide are mechanistically complex, involving a series of steps that dictate the final product distribution. Key to understanding these reactions is the elucidation of intermediate species and competing reaction pathways.

When N-benzoylphthalimide is irradiated in the presence of a hydrogen-donating solvent like toluene, a notable photoproduct is a novel spirolactone. dcu.ie A proposed mechanism for the formation of this product involves a pinacol-type intermediate. dcu.ie This pathway is thought to be initiated by the photochemical excitation of the N-benzoylphthalimide.

In contrast, other N-acylphthalimides, such as N-acetylphthalimide and N-acetyl-3,4,5,6-tetrachlorophthalimide, tend to undergo hydrogen abstraction at an "in-ring" carbonyl group of the phthalimide moiety when irradiated in toluene. dcu.ie This leads to the formation of carbinols as the major products. dcu.ie The distinct behavior of N-benzoylphthalimide suggests that the benzoyl group plays a crucial role in directing the reaction towards the pinacol intermediate pathway.

The formation of photoproducts from N-benzoylphthalimide is governed by a competition between two primary photoprocesses: electron transfer and hydrogen abstraction. dcu.ie The dominant pathway is influenced by the reaction conditions and the nature of the reactants.

In the presence of toluene, the formation of the spirolactone from N-benzoylphthalimide is suggested to involve an initial electron transfer from toluene to the excited N-benzoylphthalimide. dcu.ie This is in contrast to other N-acylphthalimides where hydrogen abstraction appears to be the primary process. dcu.ie The ability of the reaction to proceed via electron transfer is dependent on the ionization potential of the donor molecule. dcu.ie

Studies on the photoreduction of N-benzoylphthalimide (BzP) using steady-state and transient techniques have provided further insight. researchgate.net Flash photolysis experiments have allowed for the detection of radical and triplet state precursors. researchgate.net The triplet state properties of BzP have been characterized, and it has been shown that specific products are formed upon electron transfer from triethylamine to the photoexcited acylphthalimide. researchgate.net Additionally, hydrogen-atom transfer from alcohols like 2-propanol to the triplet state can also occur. researchgate.net

Phthalimides, in general, are effective substrates for photoinduced electron transfer (PET) reactions due to their favorable photophysical and electrochemical properties. clockss.org The redox properties of phthalimides are significantly affected by the presence of hydrogen donor sites in their side chains. clockss.org

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure of photoproducts, providing definitive evidence for proposed reaction mechanisms.

In the case of the photoreaction of N-benzoylphthalimide with cyclohexene, X-ray crystallographic analysis was used to determine the structure of the major photoproduct. dcu.ie This analysis revealed the product to be a 1,4-cycloadduct with an exo, trans configuration. dcu.ie This type of 1,4-cycloaddition of cyclohexene to the aromatic ring of the phthalimide is also the major photochemical process observed for N-acetylphthalimide and N-acetyl-3,4,5,6-tetrachlorophthalimide. dcu.ie

The detailed structural information obtained from X-ray crystallography is crucial for understanding the stereochemistry of the photoreaction and for refining the mechanistic proposals. The solid-state conformation of related molecules, as determined by X-ray analysis, can also provide insights into the factors that control photochemical reactivity. researchgate.net

Ground State Reactivity and Cross Coupling Applications of N Benzoylphthalimide

N-Benzoylphthalimide as an Efficient Acyl Coupling Reagent

N-Benzoylphthalimide has emerged as a valuable reagent for acylation due to the inherent reactivity of the N-acylphthalimide group. mdpi.com While traditionally used in organic synthesis for acylation, its application in cross-coupling reactions catalyzed by transition metals is a more recent development. mdpi.comorganic-chemistry.org The reactivity of N-benzoylphthalimide is rooted in the ground-state destabilization of the amide bond. mdpi.comresearchgate.net Structural analyses have shown a significant twist in the amide bond of N-benzoylphthalimide (τ = 55.0°) and an electronically disconnected amide bond (RE < −1.0 kcal/mol). mdpi.comresearchgate.net This "half-twisted" conformation makes the N–C(O) bond more susceptible to cleavage compared to planar amides, where the resonance energy is significantly higher. mdpi.comresearchgate.net This inherent strain allows N-benzoylphthalimide to act as a potent acyl-transfer agent. mdpi.com

Palladium-Catalyzed N–C Acyl Cleavage in N-Benzoylphthalimide

The development of palladium-catalyzed cross-coupling reactions has enabled the use of traditionally inert amide derivatives. mdpi.com In the case of N-benzoylphthalimide, palladium catalysts, particularly those supported by N-heterocyclic carbene (NHC) ligands, have proven effective in promoting the cleavage of the N–C acyl bond. mdpi.comnsf.gov The strong σ-donating character of NHC ligands enhances the electron density on the palladium center, facilitating the oxidative addition step into the N–C(O) bond. mdpi.comnsf.gov A significant challenge in this process is the potential for unselective cleavage of the benzylic carbonyls present in the phthalimide (B116566) ring. mdpi.comnsf.gov However, the use of appropriate catalyst systems, especially Pd-PEPPSI type precatalysts, has allowed for highly selective N–C(O) acyl cleavage. mdpi.comnsf.gov This selective activation transforms the otherwise stable amide into a precursor for acyl-metal intermediates, which can then participate in various cross-coupling reactions. mdpi.comnsf.govtcichemicals.com

Suzuki–Miyaura Cross-Coupling of N-Benzoylphthalimide

A significant application of the palladium-catalyzed N–C acyl cleavage of N-benzoylphthalimide is in the Suzuki–Miyaura cross-coupling reaction. mdpi.comnsf.gov This reaction allows for the formation of functionalized biaryl ketones from readily available boronic acids and N-benzoylphthalimide. mdpi.comnsf.govtcichemicals.com

Optimization of Catalytic Conditions for N-Benzoylphthalimide Cross-Coupling

The efficiency of the Suzuki–Miyaura cross-coupling of N-benzoylphthalimide is highly dependent on the reaction conditions. mdpi.comnsf.gov Initial studies using N-benzoylphthalimide and 4-tolylboronic acid as model substrates revealed that N-benzoylphthalimide is unreactive under various palladium-phosphine conditions. mdpi.comnsf.gov The breakthrough came with the use of Pd–PEPPSI-type precatalysts. mdpi.comnsf.gov

Optimization studies demonstrated that temperature plays a crucial role. For instance, with Pd–PEPPSI–IPr as the catalyst, increasing the temperature from 60 °C to 110 °C significantly improved the yield of the cross-coupled product. nsf.gov Further optimization of the reaction temperature to 80 °C in dioxane with K₂CO₃ as the base led to even higher yields. wikipedia.org The choice of solvent also has a considerable impact, with dioxane proving to be superior to THF. nsf.gov The addition of water was found to be detrimental to the reaction. wikipedia.org

Table 1: Optimization of Suzuki–Miyaura Cross-Coupling of N-Benzoylphthalimide with 4-Tolylboronic Acid nsf.gov

| Entry | Catalyst | ArB(OH)₂ (equiv) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd–PEPPSI–IPr | 2.0 | 3.0 | dioxane | 60 | 27 |

| 2 | Pd–PEPPSI–IPr | 2.0 | 3.0 | dioxane | 110 | 80 |

| 3 | Pd–PEPPSI–IPr | 1.5 | 3.0 | dioxane | 110 | 75 |

| 4 | Pd–PEPPSI–IPr | 3.0 | 4.5 | dioxane | 110 | 50 |

| 5 | Pd–PEPPSI–IPr | 2.0 | 3.0 | dioxane | 80 | 90 |

| 6 | Pd–PEPPSI–IPr | 2.0 | 3.0 | dioxane | 100 | 85 |

| 7 | Pd–PEPPSI–IPr | 2.0 | 3.0 | THF | 80 | 27 |

| 8 | Pd–PEPPSI–IPr | 2.0 | 3.0 | THF | 80 | 32 |

Conditions: N-benzoylphthalimide (1.0 equiv), 4-Tol-B(OH)₂, base, [Pd–NHC] (3 mol%), solvent (0.25 M), 15 h.

Application of Pd–PEPPSI-Type Precatalysts in N-Benzoylphthalimide Transformations

Pd–PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type precatalysts have been instrumental in the successful cross-coupling of N-benzoylphthalimide. mdpi.comnih.gov These catalysts are known for their stability in air and moisture, ease of synthesis, and broad applicability in various cross-coupling reactions. mdpi.comnih.gov Specifically, Pd–PEPPSI-IPr, which features a sterically demanding 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) ancillary ligand, has demonstrated high efficiency in promoting the Suzuki–Miyaura cross-coupling of N-benzoylphthalimide. mdpi.comnsf.govtcichemicals.com The use of these well-defined Pd(II)-NHC precatalysts has streamlined the process, allowing for reactions to be carried out under user-friendly conditions. tcichemicals.comd-nb.info The success of Pd-PEPPSI catalysts in this context highlights their versatility and effectiveness in activating challenging substrates. tcichemicals.commdpi.com

Evaluation of Pd–NHC Catalysts with N-Benzoylphthalimide as a Substrate

The choice of the N-heterocyclic carbene (NHC) ligand has a profound effect on the outcome of the cross-coupling reaction. mdpi.comwikipedia.org Studies have shown that the sterically demanding IPr ligand is particularly effective. mdpi.comnsf.gov In contrast, less sterically demanding ligands like IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) and more sterically bulky ligands such as IPr* resulted in significantly lower yields. wikipedia.org The use of an aliphatic wingtip NHC ligand, IBut, led to virtually no conversion. nsf.gov These findings suggest that a specific steric and electronic balance is required for the NHC ligand to effectively facilitate the catalytic cycle. wikipedia.org The IPr ligand appears to provide the optimal combination of steric bulk and strong σ-donation to promote the N–C bond activation of N-benzoylphthalimide. mdpi.comnsf.gov Further investigations have also explored the use of Pd-NHC complexes with allyl-type "throw-away" ligands, which have shown promise in these transformations. mdpi.comnsf.gov

Table 2: Evaluation of Pd-NHC Precatalysts in the Cross-Coupling of N-Benzoylphthalimide nsf.gov

| Entry | Catalyst | ArB(OH)₂ (equiv) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |

| 10 | Pd–PEPPSI–IMes | 2.0 | 3.0 | dioxane | 80 | 45 |

| 11 | Pd–PEPPSI–IPr* | 2.0 | 3.0 | dioxane | 80 | 24 |

| 12 | Pd–PEPPSI–IBu | 2.0 | 3.0 | dioxane | 80 | <5 |

Conditions: N-benzoylphthalimide (1.0 equiv), 4-Tol-B(OH)₂ (2.0 equiv), K₂CO₃ (3.0 equiv), [Pd–NHC] (3 mol%), dioxane (0.25 M), 80 °C, 15 h.

Selective Reactivity of N-Benzoylphthalimide in Competitive Acylation Processes

A key aspect of the utility of N-benzoylphthalimide as an acylating agent in cross-coupling reactions is its selective reactivity. mdpi.com Due to its "half-twisted" and electronically activated amide bond, N-benzoylphthalimide exhibits higher reactivity compared to more stable amide structures. mdpi.comresearchgate.net However, it is more selective than "fully perpendicular" N-acyl-glutarimides, which are among the most reactive amide-based acyl-transfer reagents. mdpi.comresearchgate.net Importantly, in competitive experiments, N-benzoylphthalimide has shown complete selectivity in cross-coupling reactions even in the presence of electronically activated pentafluorophenyl (pfp) esters. mdpi.com This selectivity underscores the unique activation mechanism of the twisted amide bond in N-benzoylphthalimide, allowing for precise control in acylation processes. mdpi.com

Influence of Steric and Electronic Factors on N-C(O) Cleavage Selectivity

The reactivity and selectivity of N-benzoylphthalimide in cross-coupling reactions are profoundly influenced by the interplay of steric and electronic factors. These elements dictate the propensity of the N-C(O) bond to undergo cleavage, a critical step in its function as an acylating agent. The inherent structure of N-acylphthalimides contributes significantly to their reactivity.

Structural analyses have revealed that N-acylphthalimides, including N-benzoylphthalimide, exist as "half-twisted" amides. mdpi.comresearchgate.net The amide bond in N-benzoylphthalimide exhibits a notable twist angle (τ = 55.0°), leading to a ground-state destabilization of the typically planar and highly resonant amide bond. mdpi.comresearchgate.netresearchgate.netnsf.gov This geometric distortion reduces the resonance energy (RE < -1.0 kcal/mol for benzoyl phthalimide), making the amide bond electronically disconnected and more susceptible to cleavage. mdpi.comresearchgate.netresearchgate.net This ground-state destabilization is a key mechanism controlling the reactivity for N-C(O) bond activation. mdpi.comnsf.gov

The selectivity of the N-C(O) cleavage in the presence of other potentially reactive sites is a crucial aspect of the synthetic utility of N-benzoylphthalimide. It has been demonstrated that the unique activation platform of the amide bond in N-acylphthalimides allows for selectivity to be tuned by both the steric and electronic characteristics of the N-substituents. mdpi.comresearchgate.net These reagents show greater selectivity compared to more reactive, "fully perpendicular" N-acyl-glutarimides (τ = 88.6°). mdpi.comresearchgate.netresearchgate.net

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, the nature of substituents on the benzoyl moiety of N-benzoylphthalimide plays a significant role. Research has shown that the reaction is compatible with a diverse range of electronic substituents. mdpi.com This includes both electron-donating groups, which are typically deactivating, and electron-withdrawing groups. mdpi.comnsf.gov The ability to tolerate electrophilic functional groups like ketones and esters is particularly noteworthy. mdpi.comnsf.gov

The steric environment, both at the substrate and the catalyst, is also a critical determinant of reaction efficiency. The use of palladium precatalysts supported by sterically demanding N-heterocyclic carbene (NHC) ligands, such as 1,3-Bis-(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr), has been shown to give high yields in the cross-coupling of N-acylphthalimides. mdpi.comresearchgate.net This suggests that the bulky ligand facilitates the key oxidative addition step into the N-C(O) bond.

The following table details the scope of the Suzuki-Miyaura cross-coupling reaction with various substituted N-acylphthalimides, illustrating the influence of electronic factors on the yield of the resulting biaryl ketones. The reaction involves the N-C(O) cleavage of the N-acylphthalimide and its coupling with an organoboron reagent.

Table 1: Scope of Suzuki-Miyaura Cross-Coupling with Substituted N-Acylphthalimides Reaction of N-acylphthalimide with 4-methylphenylboronic acid catalyzed by a Pd-PEPPSI-IPr precatalyst. mdpi.comnsf.gov

| N-Acylphthalimide Substituent (R) | Product | Yield (%) | Electronic Nature of R |

| 4-MeO-C₆H₄ | 4-methoxyphenyl(p-tolyl)methanone | 94 | Electron-donating |

| 4-CF₃-C₆H₄ | 4-(trifluoromethyl)phenyl(p-tolyl)methanone | 89 | Electron-withdrawing |

| 4-Ac-C₆H₄ | 4-acetylphenyl(p-tolyl)methanone | 85 | Electron-withdrawing |

| 4-EtO₂C-C₆H₄ | 4-(ethoxycarbonyl)phenyl(p-tolyl)methanone | 81 | Electron-withdrawing |

| 2-Naphthyl | (naphthalen-2-yl)(p-tolyl)methanone | 89 | - |

| Thiophen-2-yl | (p-tolyl)(thiophen-2-yl)methanone | 84 | - |

This data demonstrates that N-C(O) cleavage proceeds efficiently regardless of whether the substituent on the aromatic ring of the benzoyl group is electron-donating (e.g., 4-MeO) or strongly electron-withdrawing (e.g., 4-CF₃, 4-Ac, 4-EtO₂C). The high yields across this range underscore the robustness of the N-acylphthalimide scaffold in cross-coupling reactions driven by selective N-C(O) bond cleavage.

Theoretical and Computational Studies on N Benzoylphthalimide

Quantum Chemical Approaches for Electronic Structure and Reactivity Modeling

Quantum chemical methods are fundamental to understanding the behavior of molecules at an electronic level. These approaches model the distribution of electrons and predict molecular properties, offering insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. wikipedia.orguniud.it It has been successfully applied to study various molecules, providing valuable information about their equilibrium geometry, total energy, and the energies of frontier molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netajol.info DFT calculations are based on the principle that the electronic energy of a molecule in its ground state is uniquely determined by its electron density. mdpi.com This approach is computationally less expensive than other correlated ab initio methods, making it a workhorse for studying large and complex molecular systems. researchgate.net

In the context of N-acyl-imides, including N-benzoylphthalimide, DFT calculations have been employed to understand their reactivity in cross-coupling reactions. nsf.gov These studies often focus on the geometric and electronic properties that facilitate the activation of the typically inert amide N–C(O) bond. nsf.govnsf.gov Computational models help in rationalizing experimental observations and in designing more efficient catalytic systems. rsc.org For instance, DFT can be used to calculate properties like Mulliken atomic charges, dipole moments, and to perform Natural Bond Orbital (NBO) analysis, which sheds light on charge transfer and intramolecular interactions. researchgate.net

The study of excited states and transient reaction intermediates is crucial for understanding photochemical reactions and complex reaction mechanisms. york.ac.ukresearchgate.net Computational methods offer a window into the world of these short-lived species, which are often challenging to characterize experimentally. york.ac.ukuniversiteitleiden.nl Techniques like multiconfigurational second-order perturbation theory (CASPT2) are employed to accurately calculate the energies and properties of excited states. researchgate.net

For phthalimides, computational and experimental studies have explored their photoinduced electron-transfer processes. researchgate.net The analysis of excited states helps in understanding the deactivation pathways of the molecule after light absorption, which can include fluorescence, phosphorescence, or chemical reactions. researchgate.net Computational modeling of reaction intermediates can elucidate their structure and stability, providing insights into the reaction mechanism. universiteitleiden.nlanu.edu.au For example, in glycosylation reactions, the characterization of reactive intermediates is key to understanding the stereoselectivity of the reaction. universiteitleiden.nl Similarly, in catalytic cycles, identifying all possible configurations of reaction intermediates is essential for accurate kinetic modeling. nih.gov

Density Functional Theory (DFT) Calculations on N-Benzoylphthalimide

Conformational Analysis and Amide Bond Ground-State Destabilization in N-Benzoylphthalimide

The reactivity of amides is intrinsically linked to the planarity of the amide bond, a consequence of resonance stabilization. ehu.eus However, distortion of this bond from planarity can lead to significant changes in chemical properties and enhanced reactivity.

The distortion of an amide bond is often quantified by the twist angle (τ), which describes the rotation around the N–C(O) bond, and the nitrogen pyramidalization parameter (χN). nih.gov Structural studies on N-benzoylphthalimide have revealed a significant amide bond twist. nsf.govresearchgate.net Specifically, a twist angle (τ) of 55.0° has been reported. nsf.govresearchgate.net This high degree of twist is a key factor in the activation of the amide bond, making it more susceptible to cleavage in reactions like transition-metal-catalyzed N–C cross-coupling. researchgate.net

The extent of amide bond distortion is influenced by both steric and electronic effects. researchgate.net In the case of N-acyl-imides, the nature of the activating group plays a crucial role. Studies comparing different N-acyl activating groups have shown that six-membered rings like glutarimides generally induce a higher degree of twist than five-membered rings such as succinimides and phthalimides. nih.gov The order of amide bond distortion has been demonstrated as glutarimide (B196013) > succinimide (B58015) > phthalimide (B116566). nih.gov This ground-state destabilization through bond twisting is a strategic approach to enhance the reactivity of amides in organic synthesis. ehu.eus

| Compound Class | Member | Amide Bond Twist (τ) | Reference |

| N-Acylphthalimides | N-Benzoylphthalimide | 55.0° | nsf.govresearchgate.net |

| N-Acylglutarimides | N-Acyl-glutarimide | ~89.1° | nsf.gov |

| N-Acylsuccinimides | N-Acyl-succinimide | 46.1° | nih.gov |

Resonance energy (RE) is a measure of the stabilization gained by electron delocalization in a molecule. mjcce.org.mkrsc.org In a typical planar amide, the resonance between the nitrogen lone pair and the carbonyl π-system contributes significantly to its stability and inertness. ehu.eus Computational methods, such as Natural Bond Orbital (NBO) analysis, can be used to quantify this resonance energy. researchgate.net

For N-benzoylphthalimide, studies have indicated an electronically disconnected amide bond, characterized by a very low resonance energy (RE < −1.0 kcal/mol). researchgate.net This electronic disconnection is a direct consequence of the severe twisting of the amide bond, which disrupts the orbital overlap necessary for efficient resonance. ehu.eus The combination of a high twist angle and low resonance energy in N-benzoylphthalimide explains its enhanced reactivity as an acyl-transfer reagent compared to standard amides. researchgate.net This concept of "ground-state destabilization" is a powerful principle in designing reactive amide-based electrophiles for cross-coupling reactions. nsf.govorganic-chemistry.org

Advanced Synthetic Applications and Derivatives of N Benzoylphthalimide

N-Benzoylphthalimide as a Precursor to Acyl–Metal Intermediates

N-Benzoylphthalimide serves as a highly effective, bench-stable precursor for generating acyl-metal intermediates, which are pivotal in acylative cross-coupling reactions. mdpi.comresearchgate.net The reactivity of N-benzoylphthalimide is attributed to the inherent strain and electronic properties of its amide bond. researchgate.net Structural analyses have revealed a significant distortion in the amide linkage, characterized by a high degree of amide bond twist. researchgate.netnsf.gov This ground-state destabilization facilitates the oxidative addition of the palladium catalyst into the N–C(O) acyl bond, a critical step in the catalytic cycle. researchgate.net

The process is efficiently catalyzed by palladium complexes, particularly those supported by N-heterocyclic carbene (NHC) ligands. mdpi.comresearchgate.net These catalysts, renowned for their strong σ-donating character, promote the selective cleavage of the traditionally inert N-C acyl bond, leading to the formation of an acyl-palladium intermediate. researchgate.netnsf.gov This intermediate is the key species that subsequently participates in transmetalation and reductive elimination steps to form the desired ketone products. acs.org The use of N-acylphthalimides, including N-benzoylphthalimide, represents a significant advancement, introducing them as a new class of amide-based acylating agents for cross-coupling reactions that proceed via acyl-metal intermediates. mdpi.comnsf.gov

Synthesis of Functionalized Biaryl Ketones from N-Benzoylphthalimide via Cross-Coupling

A prominent application of N-benzoylphthalimide is in the synthesis of functionalized biaryl ketones through the Suzuki-Miyaura cross-coupling reaction. researchgate.net This method provides a general and highly selective route for acylative coupling by leveraging the catalytic cleavage of the N–C(O) bond. researchgate.net The reaction couples N-benzoylphthalimide derivatives with a wide array of readily available boronic acids to produce the corresponding biaryl ketones in high yields. researchgate.net

The success of this transformation relies on the use of robust and efficient palladium-N-heterocyclic carbene (Pd-NHC) precatalysts, such as the Pd-PEPPSI-IPr complex. researchgate.netnsf.gov Research has demonstrated that this catalyst system, which is both inexpensive and easy to prepare, is broadly applicable and provides excellent yields. researchgate.net The reaction conditions are generally mild and show remarkable tolerance for a variety of functional groups on both the N-acylphthalimide and the boronic acid partner. nsf.gov This tolerance allows for the synthesis of ketones bearing electrophilic groups like esters and other ketones, which would not be compatible with traditional organometallic reagents used in ketone synthesis. nsf.gov

The scope of the reaction is extensive, accommodating electronically diverse substituents on both coupling partners. nsf.gov For instance, N-acylphthalimides with electron-donating or electron-withdrawing groups, polyfluorinated substituents, and heterocyclic moieties are all competent substrates for the coupling. nsf.gov Similarly, the reaction works well with a range of arylboronic acids, including those that are sterically hindered or contain sensitive functional groups such as aldehydes and nitriles. nsf.govnih.gov

Table 1: Synthesis of Biaryl Ketones via Suzuki-Miyaura Cross-Coupling of N-Benzoylphthalimide Derivatives with Arylboronic Acids

This table illustrates the scope of the Pd-PEPPSI-IPr catalyzed cross-coupling reaction. All reactions were performed under optimized conditions (e.g., 80 °C for 15 hours in dioxane with K₂CO₃ as the base) to yield the corresponding ketone product.

| N-Acylphthalimide Derivative (Acyl Group) | Arylboronic Acid (Aryl Group) | Product (Biaryl Ketone) | Yield (%) | Reference |

| Benzoyl | 4-Tolyl | 4-Methylbenzophenone | 90 | nsf.gov |

| 4-Methoxybenzoyl | 4-Tolyl | 4-Methoxy-4'-methylbenzophenone | 85 | nsf.gov |

| 4-(Trifluoromethyl)benzoyl | 4-Tolyl | 4-(Trifluoromethyl)-4'-methylbenzophenone | 94 | nsf.gov |

| 4-Acetylbenzoyl | 4-Tolyl | 4-Acetyl-4'-methylbenzophenone | 88 | nsf.gov |

| 4-Carbomethoxybenzoyl | 4-Tolyl | Methyl 4-(4-methylbenzoyl)benzoate | 87 | nsf.gov |

| Benzoyl | 4-Methoxyphenyl | 4-Methoxybenzophenone | 91 | nsf.gov |

| Benzoyl | 4-Formylphenyl | 4-Benzoylbenzaldehyde | 72 | nsf.gov |

| Benzoyl | 4-Cyanophenyl | 4-Benzoylbenzonitrile | 78 | nsf.gov |

| 2-Naphthoyl | 4-Tolyl | (4-Methylphenyl)(naphthalen-2-yl)methanone | 92 | nsf.gov |

| 2-Thiophenecarbonyl | 4-Tolyl | (4-Methylphenyl)(thiophen-2-yl)methanone | 75 | nsf.gov |

Utilization of N-Benzoylphthalimide in the Synthesis of Complex Organic Scaffolds

The synthetic utility of N-benzoylphthalimide extends beyond the formation of simple ketones; it serves as a gateway to the construction of more complex organic scaffolds. nih.gov Molecular scaffolds are core structures from which a variety of derivatives can be built, forming the basis for compound libraries used in drug discovery and materials science. nih.gov The functionalized biaryl ketones synthesized from N-benzoylphthalimide via the cross-coupling methods described previously are themselves versatile intermediates for building these larger, more intricate architectures. nih.gov The ketone moiety and the various tolerated functional groups on the aromatic rings act as synthetic handles for subsequent chemical transformations, allowing for the elaboration of the initial product into diverse and complex polycyclic systems. nih.gov

Furthermore, the inherent reactivity of the phthalimide (B116566) core in N-benzoylphthalimide can be exploited in different ways to generate structural complexity. researchgate.net Photochemical studies on N-acylphthalimides, including N-benzoylphthalimide, have shown that these molecules can undergo photoreduction and other transformations when exposed to light. researchgate.net For example, photoinitiated reactions involving related N-substituted phthalimides have been shown to produce novel, complex polycyclic scaffolds, such as hexacyclic benzazepine derivatives, through a domino process of intramolecular hydrogen-transfer reactions. researchgate.net This mode of reactivity presents an alternative pathway, distinct from cross-coupling, for converting N-benzoylphthalimide and its derivatives into unique and complex molecular frameworks, highlighting its potential in scaffold diversity synthesis. nih.govrsc.org

Future Research Directions and Unresolved Questions in N Benzoylphthalimide Chemistry

Exploration of Novel Reaction Pathways and Catalytic Systems for N-Benzoylphthalimide

The development of new synthetic methods is a cornerstone of chemical research. For N-benzoylphthalimide, future work is anticipated to expand its utility beyond current applications, focusing on innovative reaction pathways and more efficient catalytic systems.

One promising avenue lies in the expansion of cross-coupling reactions. While the use of N-acylphthalimides as acylating agents in Suzuki-Miyaura cross-coupling has been demonstrated using Palladium-N-heterocyclic carbene (Pd-NHC) precatalysts, there is significant room for growth. mdpi.comresearchgate.net Future studies are expected to apply this Pd-NHC cross-coupling platform to the synthesis of other ketone types, such as alkyl ketones, by employing reagents like alkyl-9-BBN and trialkylboranes. mdpi.com Furthermore, the tolerance of this cross-coupling to various "throw-away" ligands on the palladium precatalyst, such as allyl-type ligands, has been noted, suggesting that further exploration into other ligand types could lead to even more versatile and robust catalytic systems. mdpi.com

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling of N-Benzoylphthalimide with 4-Tolylboronic Acid nsf.gov

| Entry | Catalyst | Boronic Acid (equiv) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd-PEPPSI-IPr | 2.0 | 3.0 | Dioxane | 60 | 27 |

| 2 | Pd-PEPPSI-IPr | 2.0 | 3.0 | Dioxane | 110 | 80 |

| 3 | Pd-PEPPSI-IPr | 3.0 | 4.5 | Dioxane | 80 | 90 |

| 4 | Pd-PEPPSI-IPr | 2.0 | 3.0 | THF | 80 | 27 |

| 5 | Pd-PEPPSI-IMes | 2.0 | 3.0 | Dioxane | 80 | 30 |

Conditions: N-benzoylphthalimide (1.0 equiv), 4-Tol-B(OH)₂, K₂CO₃, [Pd-NHC] (3 mol%), solvent (0.25 M), 15 h.

Another area ripe for exploration is photochemistry. The irradiation of N-benzoylphthalimide is known to yield complex molecular transformations, but the full range of possible photoreactions is yet to be charted. iucr.orgdcu.ie Research into domino photochemical processes, where a single light-induced event triggers a cascade of reactions, could unlock novel molecular skeletons. researchgate.net The use of different solvents, photosensitizers, and light sources could reveal new reaction pathways, leading to the synthesis of unique and valuable compounds.

Additionally, the development of catalytic systems that can activate N-benzoylphthalimide under milder or more sustainable conditions is a key goal. This includes exploring catalysts based on earth-abundant metals as alternatives to palladium or employing organocatalysis. d-nb.infompg.de The goal is to invent new strategies for chemical reactions that maximize yield and atom economy while minimizing waste and the use of hazardous materials. mpg.de

In-Depth Mechanistic Insights into N-Benzoylphthalimide Transformations

A thorough understanding of reaction mechanisms is crucial for optimizing existing methods and designing new transformations. For N-benzoylphthalimide, several mechanistic questions remain open, particularly concerning its cross-coupling and photochemical reactions.

In the context of Pd-NHC catalyzed cross-coupling, while it is understood that N-C bond cleavage is a key step, the precise details of the catalytic cycle are still under investigation. mdpi.comresearchgate.net The selective insertion of the metal catalyst into the N-C(O) bond is facilitated by the twisted amide bond in N-acylphthalimides, but a detailed computational and experimental study could provide a clearer picture of the transition states and intermediates involved. researchgate.net Crossover experiments have suggested that the acylphthalimide is cleaved to form a reactive acylating agent, but the exact nature of this intermediate is not fully characterized. acs.org Ab initio DFT computations have been initiated to evaluate possible mechanistic pathways, but more work is needed. acs.org

The photochemistry of N-benzoylphthalimide also presents mechanistic puzzles. Flash photolysis studies have detected transient intermediates, including triplet states and longer-lived species thought to be isomers. researchgate.net However, the exact sequence of events, from initial photoexcitation to the formation of final products, is complex. For instance, the formation of a spiro-keto-lactone from the irradiation of N-benzoylphthalimide in toluene (B28343) is proposed to proceed through an initial photopinacolization, followed by thermal ring-opening and lactonization, but direct evidence for these steps is needed. iucr.orgdcu.ie Further time-resolved spectroscopic studies and computational modeling are required to elucidate the excited-state dynamics and the structures of the key intermediates.

Unresolved questions include:

What is the exact mechanism of metal insertion into the N-C bond during cross-coupling reactions? mdpi.comresearchgate.net

Can the reactive intermediates in photochemical transformations be directly observed and characterized? researchgate.net

How do solvent and substituent effects precisely influence the competition between different photochemical and thermal reaction pathways? researchgate.net

Broader Applicability of N-Benzoylphthalimide in Sustainable Organic Synthesis

The principles of green chemistry, which emphasize waste reduction, atom economy, and the use of environmentally benign reagents and conditions, are increasingly guiding synthetic chemistry. rsc.orgpandawainstitute.com N-Benzoylphthalimide and related N-acylphthalimides are well-positioned to become important players in this paradigm shift.

The use of N-acylphthalimides as acyl-group transfer reagents in cross-coupling reactions is inherently atom-economical, as the phthalimide (B116566) portion can be considered a stable leaving group. mdpi.com Future research should focus on developing catalytic systems that are recyclable and based on abundant, non-toxic metals to further enhance the sustainability of these processes. d-nb.infonih.gov The development of reactions that can be performed in greener solvents, such as water or bio-based solvents, or even under solvent-free conditions, would be a significant advance. rsc.orgimist.ma

Furthermore, leveraging N-benzoylphthalimide in catalytic cascade or one-pot reactions aligns with the goals of sustainable synthesis by reducing the number of separate purification steps and minimizing solvent waste. mdpi.com For example, a process where N-benzoylphthalimide is used to introduce a benzoyl group, followed by an in-situ transformation of that group into another functionality, would represent a highly efficient synthetic strategy.

The integration of photocatalysis with N-benzoylphthalimide chemistry also holds promise for sustainability. nih.gov Visible-light photocatalysis often allows reactions to proceed under mild conditions without the need for stoichiometric, and often wasteful, chemical oxidants or reductants. nih.gov Future research could explore photocatalytic cycles that utilize N-benzoylphthalimide as a key component, activated by light to participate in redox-neutral transformations.

Key future goals for enhancing the sustainability of N-benzoylphthalimide chemistry include:

Designing recyclable, earth-abundant metal catalysts for its transformations. d-nb.infonih.gov

Developing reaction protocols in environmentally friendly solvents or solvent-free conditions. rsc.org

Exploring novel photocatalytic applications to minimize the use of chemical reagents. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-Benzoylphthalimide in a laboratory setting?

- Methodology : Optimize reaction conditions using catalytic protocols, such as those involving N-Hydroxyphthalimide derivatives. For example, employ sodium chlorite or hydroxide as oxidizing agents under controlled temperatures (e.g., 25–40°C). Duplicate experiments to ensure reproducibility, and validate yields via HPLC or mass spectrometry .

- Key Considerations : Monitor reaction kinetics and purity using spectroscopic techniques (e.g., NMR for structural confirmation).

Q. How should researchers characterize the purity and structural integrity of N-Benzoylphthalimide?

- Methodology : Use a combination of NMR spectroscopy (¹H/¹³C for functional group analysis), HPLC for purity assessment (>95%), and mass spectrometry (ESI-MS or GC-MS) for molecular weight confirmation. Cross-reference spectral data with NIST Chemistry WebBook entries for validation .

- Safety Note : Ensure proper handling and disposal per chemical safety guidelines (e.g., TCI America’s SDS protocols) .

Q. What safety protocols are critical when handling N-Benzoylphthalimide in research labs?

- Methodology : Adopt PPE (gloves, goggles, lab coats) and work in fume hoods. Follow SDS recommendations for storage (e.g., anhydrous conditions, –20°C for long-term stability). Dispose of waste via certified hazardous material handlers .

Advanced Research Questions

Q. How can researchers investigate the catalytic mechanisms involving N-Benzoylphthalimide using spectroscopic and computational techniques?

- Methodology :

- Experimental : Use in situ FT-IR or UV-Vis spectroscopy to track intermediate formation during oxidation reactions (e.g., benzylic oxidation).

- Computational : Apply DFT calculations to model reaction pathways and transition states. Validate with experimental kinetic data (e.g., rate constants from time-course studies) .

- Example : A 2024 study combined HPLC traces and computational modeling to elucidate the role of sodium chlorite in N-Hydroxyphthalimide-catalyzed reactions .

Q. What strategies are effective in resolving contradictions in experimental data related to N-Benzoylphthalimide’s reactivity?

- Methodology :

- Perform replicate studies to confirm anomalous results.

- Use mixed-methods analysis (e.g., qualitative coding of spectral data alongside quantitative kinetic modeling) to identify variables like solvent polarity or temperature effects .

- Cross-validate findings with databases like SciFinder or Web of Science to reconcile discrepancies with prior literature .

Q. How can researchers design experiments to study the complexation behavior of N-Benzoylphthalimide with other molecules?

- Methodology :

- Titration Studies : Use fluorescence spectroscopy or isothermal titration calorimetry (ITC) to measure binding constants with anions or metal ions.

- Structural Analysis : Employ X-ray crystallography or NOESY NMR to map interaction sites. For example, a 2017 study on N-Allyl-naphthalimide derivatives demonstrated anion-selective complexation via hydrogen bonding .

Methodological Resources

- Literature Review : Utilize SciFinder for structure-property queries and Web of Science for citation tracking of seminal papers (e.g., catalytic applications of phthalimide derivatives) .

- Data Reporting : Follow guidelines from Research Reports (2011) to document experimental parameters (e.g., sample size, reaction time frames) and demographic details (e.g., catalyst batch variability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.